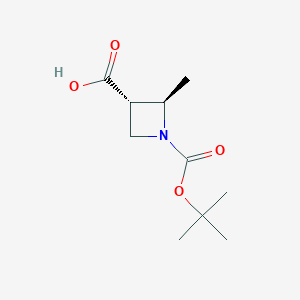

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13665334

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO4 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | (2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |

| Standard InChI Key | GLXXUWWAQCAPNM-RQJHMYQMSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |

| SMILES | CC1C(CN1C(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1C(CN1C(=O)OC(C)(C)C)C(=O)O |

Introduction

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is a complex organic compound used in various chemical and pharmaceutical applications. It is a derivative of azetidine, a four-membered heterocyclic ring containing nitrogen, and is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis.

Pharmaceutical Synthesis

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is used as a building block in the synthesis of pharmaceutical compounds. Its azetidine ring and carboxylic acid functionality make it suitable for incorporation into various drug candidates.

Peptide Synthesis

The compound is particularly useful in peptide synthesis due to its protected form, which allows for selective deprotection and coupling reactions. The tert-butoxycarbonyl group can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptides.

Suppliers and Availability

Several chemical suppliers offer this compound, including Aladdin Scientific and Anax Laboratories. The price varies depending on the supplier and quantity purchased, with prices around $213.90 for specific quantities from Aladdin Scientific .

| Supplier | Product Code | CAS Number | Purity | Molecular Weight |

|---|---|---|---|---|

| Aladdin Scientific | - | 2231663-77-5 | Not specified | 215.25 g/mol |

| Anax Laboratories | Ax-13964 | 2231663-77-5 | > 90% | 215.25 g/mol |

| Calpaclab | - | 2660256-22-2 | ±97% | 215.25 g/mol |

Research Findings

Research on this compound is primarily focused on its use in organic synthesis and pharmaceutical applications. The specific stereochemistry of the compound makes it valuable for synthesizing complex molecules with defined spatial arrangements.

Stereochemistry

The (2R,3S) configuration is crucial for the compound's reactivity and incorporation into larger molecules. This stereochemistry ensures that the compound behaves predictably in synthesis reactions, allowing chemists to design and execute complex synthetic pathways effectively.

Synthesis Pathways

Synthetic routes to this compound typically involve the formation of the azetidine ring followed by the introduction of the tert-butoxycarbonyl protecting group and the carboxylic acid functionality. These steps require careful control of reaction conditions to achieve the desired stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume